Fmoc-L-beta-homomethionine Fmoc-L-beta-homomethionine
Brand Name: Vulcanchem
CAS No.: 266359-48-2
VCID: VC21539995
InChI: InChI=1S/C21H23NO4S/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)/t14-/m0/s1
SMILES: CSCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C21H23NO4S
Molecular Weight: 385,48 g/mole

Fmoc-L-beta-homomethionine

CAS No.: 266359-48-2

VCID: VC21539995

Molecular Formula: C21H23NO4S

Molecular Weight: 385,48 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-L-beta-homomethionine - 266359-48-2

Description

Fmoc-L-beta-homomethionine is a derivative of the amino acid methionine, specifically designed for use in peptide synthesis. The compound is crucial in enhancing stability and reactivity during the synthesis process, particularly in solid-phase peptide synthesis. It is widely utilized in pharmaceutical research, bioconjugation, protein engineering, and analytical chemistry applications.

Peptide Synthesis

Fmoc-L-beta-homomethionine serves as a key building block in peptide synthesis, particularly in solid-phase peptide synthesis. This method allows for the creation of complex and biologically active peptides with high purity and yield .

Drug Development

The compound plays a significant role in pharmaceutical research, especially in developing novel therapeutics. It is used in the design of peptide-based drugs, enhancing their efficacy and specificity .

Bioconjugation

Fmoc-L-beta-homomethionine is used in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. This is crucial in creating targeted drug delivery systems .

Protein Engineering

It aids researchers in modifying proteins to study structure-function relationships, enabling advancements in biotechnology and synthetic biology .

Analytical Chemistry

The compound is utilized in analytical applications, including mass spectrometry and chromatography, helping to identify and quantify peptides in complex mixtures .

Research Findings

Recent studies have highlighted the versatility of Fmoc-L-beta-homomethionine in various biochemical applications. For instance, its role in promoting mineralization in vitro has been noted, suggesting potential applications in bone metabolism studies .

CAS No. 266359-48-2
Product Name Fmoc-L-beta-homomethionine
Molecular Formula C21H23NO4S
Molecular Weight 385,48 g/mole
IUPAC Name (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid
Standard InChI InChI=1S/C21H23NO4S/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)/t14-/m0/s1
Standard InChIKey XYWOGXWKXWWADY-AWEZNQCLSA-N
Isomeric SMILES CSCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CSCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CSCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Synonyms Fmoc-beta-Homet-OH;266359-48-2;Fmoc-beta-Homomet-OH;Fmoc-|A-Homomet-OH;Fmoc-L-beta-homomethionine;(R)-3-(Fmoc-amino)-5-(methylthio)pentanoicacid;Fmoc-b-HoMet-OH;AmbotzFAA6710;Fmoc-|A-HoMet-OH;Fmoc-L-|A-homomethionine;03658_FLUKA;CTK1A1932;MolPort-000-162-469;ZINC2386810;CF-330;MFCD01862844;AJ-35380;AK-89152;TR-012048;FT-0696194;ST24047238;Z5793;Pentanoicacid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-(methylthio)-,(3R)-
PubChem Compound 7010010
Last Modified Aug 15 2023

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